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Compound of Interest

Compound Name: 2-(Phenyithio)nicotinic acid

Cat. No.: B350237

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for
reactions involving 2-(phenylthio)nicotinic acid, a versatile building block in medicinal
chemistry. This document details its synthesis, potential biological activities, and the signaling
pathways it may influence. The protocols provided are based on established chemical
principles and published data on related compounds.

Chemical Properties and Data

2-(Phenylthio)nicotinic acid is a sulfur-containing heterocyclic compound with potential
applications in the development of novel therapeutic agents.[1] Its key specifications are
summarized in the table below.
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Property Value Reference
Chemical Name 2-(Phenylthio)nicotinic Acid [1]
CAS Number 35620-72-5 [1]
Molecular Formula C12HoNO:2S [1]
Molecular Weight 231.27 g/mol [1]
Appearance Off—whij[e to pale yellow o
crystalline powder
Purity >94% [1]

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylthio)nicotinic Acid via

Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-(phenylthio)nicotinic acid from 2-chloronicotinic

acid and thiophenol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr)

mechanism.

Materials:

e 2-Chloronicotinic acid

e Thiophenol

» Potassium carbonate (K2COs) or other suitable base

o Dimethylformamide (DMF) or other polar aprotic solvent
e Hydrochloric acid (HCI), 1M solution

o Ethyl acetate

e Brine (saturated NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

o Magnetic stirrer and stir bar

e Reflux condenser

e Separatory funnel

e Rotary evaporator

o Standard glassware for extraction and filtration

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and
thiophenol (1.1 equivalents) in DMF.

o Base Addition: Add potassium carbonate (2 equivalents) to the mixture.

» Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until thin-layer
chromatography (TLC) indicates the consumption of the starting material.

o Work-up:

o Cool the reaction mixture to room temperature.

[e]

Pour the mixture into water and acidify with 1M HCI to a pH of approximately 2-3.

[e]

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o

Combine the organic layers and wash with brine.

[¢]

Dry the organic layer over anhydrous MgSOa4 or NazSOa.
 Purification:

o Filter off the drying agent.
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o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel.

Expected Yield: 70-85% (based on analogous reactions).

Protocol 2: Synthesis of 2-(Phenylthio)nicotinamide
Derivatives

This protocol outlines the conversion of 2-(phenylthio)nicotinic acid to its corresponding
amide derivatives, which often exhibit interesting biological activities.

Materials:
e 2-(Phenylthio)nicotinic acid
o Oxalyl chloride or thionyl chloride (SOCIz2)
e An appropriate primary or secondary amine
o Triethylamine (TEA) or other suitable base
e Dichloromethane (DCM) or other anhydrous solvent
¢ Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
o Standard glassware for inert atmosphere reactions
Procedure:
e Acid Chloride Formation:
o Suspend 2-(phenylthio)nicotinic acid (1 equivalent) in anhydrous DCM.

o Add a catalytic amount of DMF.
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o Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise
at 0 °C.

o Allow the reaction to warm to room temperature and stir for 2-3 hours.

o Remove the solvent and excess reagent under reduced pressure to yield the crude acid
chloride.

e Amide Formation:

[e]

Dissolve the crude acid chloride in anhydrous DCM.

o

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5
equivalents) in anhydrous DCM.

o

Slowly add the acid chloride solution to the amine solution at 0 °C.

[¢]

Stir the reaction mixture at room temperature for 2-4 hours.
e Work-up and Purification:
o Wash the reaction mixture with water and brine.
o Dry the organic layer over anhydrous Na=SOa.
o Concentrate the solution under reduced pressure.
o Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also
known as niacin receptor 1.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, leading
to a decrease in plasma free fatty acids.[3][4] This mechanism is responsible for some of the
lipid-lowering effects of niacin.[3] As a derivative of nicotinic acid, 2-(phenylthio)nicotinic acid
may also interact with GPR109A and modulate its downstream signaling pathways.
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The activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade. The
receptor couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (cCAMP) levels.[3][4] Furthermore, GPR109A signaling can also involve
the recruitment of B-arrestins, which can mediate distinct cellular responses.[2][4]

Derivatives of nicotinic acid have been explored for a variety of therapeutic applications,
including anti-inflammatory, analgesic, and antimicrobial activities.[4][5][6] For instance, certain
nicotinic acid derivatives have shown activity against Mycobacterium tuberculosis.

Visualizations
Experimental Workflow for Synthesis
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Experimental Workflow for the Synthesis of 2-(Phenylthio)nicotinic Acid

Synthesis of 2-(Phenylthio)nicotinic Acid

2-Chloronicotinic Acid +
Thiophenol + Base (e.g., K2COs)

. Heat

Nucleophilic Aromatic Substitution
in DMF at 80-100°C

. Isolate

Aqueous Work-up and Extraction
with Ethyl Acetate

. Purify
Recrystallization or
Column Chromatography

. Final Product

2-(Phenylthio)nicotinic Acid
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Potential GPR109A Signaling Pathway for 2-(Phenylthio)nicotinic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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